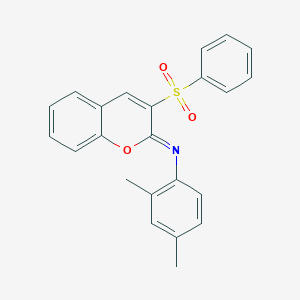

(Z)-2,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of anilines consists of a benzene ring attached to a nitrogen atom . The exact structure of your specific compound would depend on the placement and nature of the additional functional groups.Chemical Reactions of Anilines Anilines can participate in a variety of chemical reactions. For example, they can undergo catalytic asymmetric dearomatization (CADA) reactions . They can also participate in reactions involving light and two transition-metal catalysts .

Applications De Recherche Scientifique

Herbicide and Pesticide Research

(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-2H-chromen-2-imine: has been studied for its potential use as a herbicide or pesticide. However, caution is necessary due to its toxicity and environmental impact. The compound’s ability to inhibit weed growth by disrupting cell division in plants makes it relevant for agricultural applications .

Dihydrofolate Reductase Inhibitors

Researchers have explored the synthesis of sulfone analogues of previously reported sulfides. This compound can serve as a precursor for inhibitors of the enzyme dihydrofolate reductase. By converting the nitrosulfone form, it can be transformed into the desired aniline, which is a key intermediate in drug development .

Direct Conversion of Phenols to Primary Anilines

A recent breakthrough involves the direct conversion of phenols into primary anilines. This compound could play a role in this process, as it can be synthesized from phenols. The method utilizes hydrazine as both an amine and hydride source, with simple Pd/C as the catalyst .

Copolymer Synthesis

In copolymer research, (Z)-2,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been combined with 3-nitroaniline to create poly(aniline-co-3-nitroaniline) copolymers. These copolymers exhibit interesting properties and find applications in materials science .

Endocrine-Disrupting Chemicals

This compound falls into a class of endocrine-disrupting chemicals. Laboratory studies suggest that it can interfere with normal hormone action, particularly estrogen, androgen, and thyroid hormones. Understanding its effects on endocrine systems is crucial for health and environmental research .

Potential Carcinogenicity

While evidence linking this compound to cancer isn’t conclusive, it’s essential to consider its possible role. The International Agency for Research on Cancer has classified it as a possible human carcinogen. Researchers have observed associations with non-Hodgkin’s lymphoma and sarcoma, although other chemicals may contribute to these cancers as well .

Mécanisme D'action

The mechanism of action of anilines can vary depending on their specific structure and the context in which they are used. For example, in the body, certain anilines can cause damage to organs through prolonged or repeated exposure .

Physical and Chemical Properties Anilines are generally colorless, but they can oxidize and resinify in air, giving a red-brown tint to aged samples . They are also known to be combustible liquids .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-16-12-13-20(17(2)14-16)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)19-9-4-3-5-10-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLZLKJUQQHPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2527841.png)

![N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2527845.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)